D-Fluoromethyltyrosine F-18
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Overview
Description
- The compound is labeled with fluorine-18 (¹⁸F), making it suitable for positron emission tomography (PET) imaging.
D-fluoromethyltyrosine F-18:
Preparation Methods
Synthetic Routes: The specific synthetic routes for D-fluoromethyltyrosine F-18 are not widely documented. it is typically prepared by introducing the fluoromethyl group onto the tyrosine scaffold.
Industrial Production: Information on large-scale industrial production methods is limited due to its investigational status.
Chemical Reactions Analysis
Reactivity: D-fluoromethyltyrosine F-18 can undergo various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The primary product is this compound itself, which serves as a radiotracer for PET imaging.
Scientific Research Applications
PET Imaging: D-fluoromethyltyrosine F-18 is used for PET scans to visualize specific tissues or tumors. It aids in diagnosing and monitoring diseases, including cancer.
Radiation Dosimetry: It helps assess radiation exposure during therapy.
Early-Phase Response Monitoring: PET imaging with this compound can track early responses to radiation therapy.
Mechanism of Action
Molecular Targets: The compound’s mechanism involves binding to specific molecular targets, such as amino acid transporters or enzymes involved in tyrosine metabolism.
Pathways Involved: It enters cells via amino acid transporters and accumulates in tissues with high tyrosine metabolism. PET imaging captures this accumulation, providing valuable information about tissue function and disease progression.
Comparison with Similar Compounds
Uniqueness: D-fluoromethyltyrosine F-18’s uniqueness lies in its radiolabeling with fluorine-18, allowing non-invasive imaging.
Similar Compounds: Other radiolabeled amino acids (e.g., [¹⁸F]FDG for glucose metabolism) serve similar purposes but have distinct properties.
Properties
CAS No. |
870452-26-9 |
---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-((18F)fluoranylmethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1/i11-1 |
InChI Key |
GEBHVOHKNWLITQ-DEVVULMSSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OC[18F] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
Appearance |
Solid powder |
Key on ui other cas no. |
870452-26-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-Fluoromethyltyrosine F-18; BAY 86-9596; BAY 86 9596; BAY 869596; J2.566.882K; BAY-86-9596 F-18; (F18)-D-Fmt; (d)-18F-Fluoromethyltyrosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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